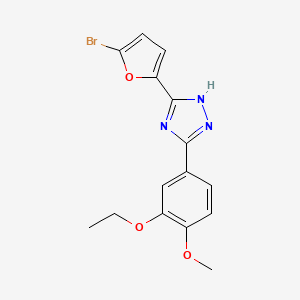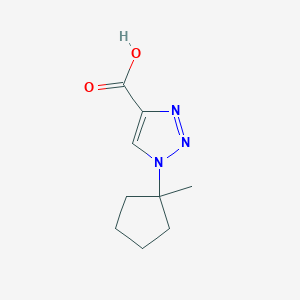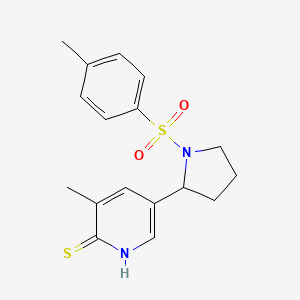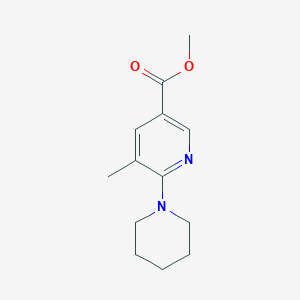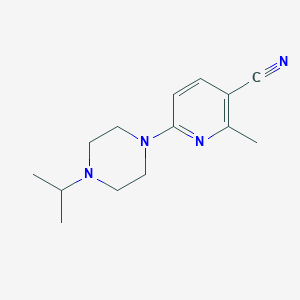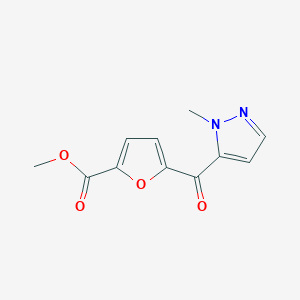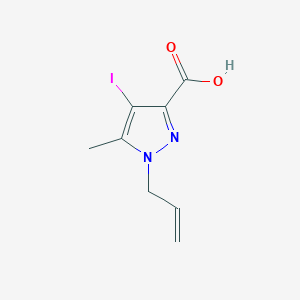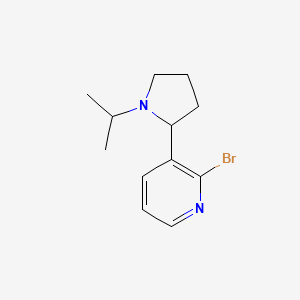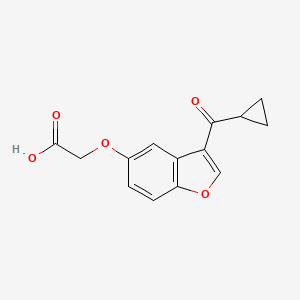
2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid is a complex organic compound that features a benzofuran ring substituted with a cyclopropanecarbonyl group and an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid typically involves multiple steps, starting with the formation of the benzofuran core. One common method is the cyclization of ortho-hydroxyaryl ketones. The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction, using cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst . The final step involves the esterification of the benzofuran derivative with chloroacetic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process .
化学反応の分析
Types of Reactions
2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
科学的研究の応用
2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
作用機序
The mechanism of action of 2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The cyclopropanecarbonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound, known for its broad range of biological activities.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Uniqueness
2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid is unique due to the presence of the cyclopropanecarbonyl group, which enhances its reactivity and potential biological activities compared to other benzofuran derivatives .
特性
分子式 |
C14H12O5 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
2-[[3-(cyclopropanecarbonyl)-1-benzofuran-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C14H12O5/c15-13(16)7-18-9-3-4-12-10(5-9)11(6-19-12)14(17)8-1-2-8/h3-6,8H,1-2,7H2,(H,15,16) |
InChIキー |
GFUYCAXIYZLLKQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


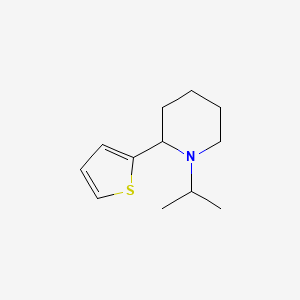
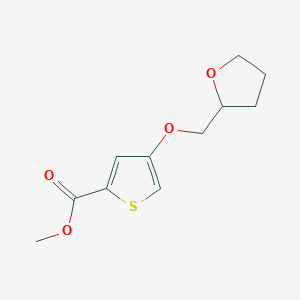
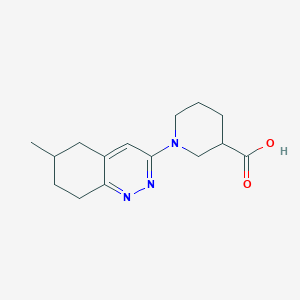

![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)
